molecular formula C16H12BrN3O6S2 B2688348 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate CAS No. 896007-73-1

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate

Cat. No. B2688348
CAS RN: 896007-73-1
M. Wt: 486.31
InChI Key: GNXNWRZUJBFNNO-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate is a useful research compound. Its molecular formula is C16H12BrN3O6S2 and its molecular weight is 486.31. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anticancer Agents

Design and Synthesis of Analog Compounds

Research involving the synthesis of novel analogs with similar structural features has demonstrated promising antibacterial activity, especially against strains such as Staphylococcus aureus and Bacillus subtilis. Such compounds were also assessed for their cytotoxic activity, indicating potential as anticancer agents due to their selective toxicity at non-cytotoxic concentrations to mammalian cells (Palkar et al., 2017).

Photosynthetic Electron Transport Inhibition

Herbicide Potential

A study on pyrazole derivatives, which share a core structure with the compound , identified them as potential inhibitors of photosynthetic electron transport. This suggests a possible application in developing herbicides that target the photosynthesis pathway in plants, offering a new approach to controlling weed growth (Vicentini et al., 2005).

Synthesis and Characterization of Novel Compounds

Novel Methodologies in Organic Synthesis

Research focused on the synthesis of chlorosubstituted and bromosubstituted pyrazoles highlights the exploration of new synthetic pathways and the characterization of novel compounds. These studies contribute to the understanding of reaction mechanisms and the potential for creating molecules with tailored properties for specific applications (Deshmukh & Jamode, 2011).

Molecular Docking and Computational Studies

Anticancer Activity and Molecular Docking

The use of thiazolyl-pyrazole derivatives in anticancer research has been supported by molecular docking studies, highlighting the importance of computational tools in predicting the biological activity and binding affinities of novel compounds. These studies offer insights into the drug design process and the development of targeted therapies (Sayed et al., 2019).

Fungicidal Activity

Potential as Fungicides

Compounds with a similar structure have been evaluated for their fungicidal activity against agricultural pathogens, such as Rhizoctonia solani, indicating potential applications in protecting crops from fungal diseases. This research underscores the importance of discovering new fungicidal agents to ensure food security (Chen et al., 2000).

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O6S2/c1-2-13(22)18-15-19-20-16(28-15)27-7-8-5-9(21)11(6-24-8)26-14(23)10-3-4-12(17)25-10/h3-6H,2,7H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXNWRZUJBFNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate

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